molecular formula C13H15NO B14254758 1-(2-Isocyanatopropan-2-yl)-3-(prop-2-en-1-yl)benzene CAS No. 358641-05-1

1-(2-Isocyanatopropan-2-yl)-3-(prop-2-en-1-yl)benzene

Cat. No.: B14254758
CAS No.: 358641-05-1
M. Wt: 201.26 g/mol
InChI Key: XNVXYKLGDLBMRG-UHFFFAOYSA-N
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Description

1-(2-Isocyanatopropan-2-yl)-3-(prop-2-en-1-yl)benzene is an organic compound with a complex structure that includes both isocyanate and allyl functional groups

Preparation Methods

The synthesis of 1-(2-Isocyanatopropan-2-yl)-3-(prop-2-en-1-yl)benzene typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 1-(2-hydroxypropan-2-yl)-3-(prop-2-en-1-yl)benzene with phosgene to introduce the isocyanate group. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield. These methods often require precise control of temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

1-(2-Isocyanatopropan-2-yl)-3-(prop-2-en-1-yl)benzene undergoes various types of chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form corresponding epoxides or aldehydes using oxidizing agents such as m-chloroperbenzoic acid (mCPBA) or potassium permanganate.

    Reduction: The isocyanate group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The isocyanate group can react with nucleophiles such as alcohols or amines to form urethanes or ureas, respectively.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction outcomes.

Scientific Research Applications

1-(2-Isocyanatopropan-2-yl)-3-(prop-2-en-1-yl)benzene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups allow for diverse chemical transformations.

    Biology: The compound can be used in the development of bioactive molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives may lead to the discovery of new drugs with specific biological activities.

    Industry: It is used in the production of polymers and materials with specialized properties, such as high thermal stability or unique mechanical characteristics.

Mechanism of Action

The mechanism of action of 1-(2-Isocyanatopropan-2-yl)-3-(prop-2-en-1-yl)benzene depends on its specific application. In chemical reactions, the isocyanate group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of stable products. The allyl group can undergo polymerization or other addition reactions, contributing to the compound’s versatility.

Comparison with Similar Compounds

1-(2-Isocyanatopropan-2-yl)-3-(prop-2-en-1-yl)benzene can be compared with similar compounds such as:

    1-(2-Isocyanatopropan-2-yl)benzene: Lacks the allyl group, making it less versatile in certain chemical reactions.

    3-(prop-2-en-1-yl)benzene: Lacks the isocyanate group, limiting its reactivity with nucleophiles.

    1-(2-Isocyanatopropan-2-yl)-3-methylbenzene: The methyl group provides different steric and electronic effects compared to the allyl group.

The uniqueness of this compound lies in its combination of isocyanate and allyl functional groups, which allows for a wide range of chemical transformations and applications.

Properties

CAS No.

358641-05-1

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

IUPAC Name

1-(2-isocyanatopropan-2-yl)-3-prop-2-enylbenzene

InChI

InChI=1S/C13H15NO/c1-4-6-11-7-5-8-12(9-11)13(2,3)14-10-15/h4-5,7-9H,1,6H2,2-3H3

InChI Key

XNVXYKLGDLBMRG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=CC(=C1)CC=C)N=C=O

Origin of Product

United States

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